1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(2-methylpropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-7-14-10-18(21-12-13(2)3)23-17-9-6-5-8-16(17)22-19(23)15(14)11-20/h5-6,8-10,13,21H,4,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAPCNRUCRACDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Orthophenylenediamine Derivatives
The pyrido[1,2-a]benzimidazole scaffold is classically synthesized via condensation reactions. Ortho-phenylenediamine derivatives react with bifunctional reagents to form the benzimidazole ring, followed by annulation to generate the pyrido moiety. For example, 2-nitro-4-methylacetanilide undergoes reduction with tin and hydrochloric acid to yield intermediates that dehydrate into benzimidazole precursors. However, this method requires multi-step purification and offers limited flexibility for introducing substituents like the isobutylamino group.
Stepwise Functionalization of Preformed Heterocycles
A more targeted approach involves synthesizing the pyrido[1,2-a]benzimidazole core first, followed by sequential substitutions. For instance:
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Core Formation : Reacting pyridine derivatives with chloroacetonitrile and malononitrile in acetonitrile under reflux forms the pyrido[1,2-a]benzimidazole backbone.
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Substitution Reactions :
This method achieves moderate yields (60–70%) but demands precise control over reaction stoichiometry and temperature.
Modern Multicomponent Reactions (MCRs)
One-Pot Synthesis Using Chloroacetonitrile and Malononitrile
A streamlined one-pot method involves reacting pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile. This MCR proceeds via:
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Polysubstituted Benzene Formation : Aldehyde and malononitrile condense to generate a reactive intermediate.
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Annulation : Pyridine acts as a nucleophile, attacking the intermediate to form the pyrido[1,2-a]benzimidazole core.
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In Situ Substitution : Isobutylamine and propylating agents are added sequentially to functionalize the core.
Advantages :
Limitations :
Solvent and Catalyst Optimization
Role of Polar Aprotic Solvents
DMF and acetonitrile are preferred for their ability to stabilize charged intermediates. A patent (RU2645917C1) reports that using DMF at 110°C with a molar ratio of 1:1.2 (core to isobutylamine) increases substitution efficiency to 83%.
Catalytic Systems
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Base Catalysts : Potassium carbonate or triethylamine facilitates deprotonation during alkylation.
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Acid Catalysts : p-Toluenesulfonic acid (PTSA) accelerates condensation steps by activating carbonyl groups.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes side reactions and improves heat transfer. Key parameters:
Green Chemistry Innovations
-
Solvent Recycling : DMF recovery systems reduce waste.
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Catalyst Reuse : Immobilized catalysts on silica gel retain activity for up to five cycles.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Functionalization | DMF, 80°C, 6 h | 70 | Precise control of substitutions | Multi-step purification |
| Multicomponent Reaction | Acetonitrile, reflux, 12 h | 75 | One-pot synthesis | Scalability challenges |
| Continuous Flow | DMF, 90°C, 30 min residence | 78 | High purity, scalable | High initial equipment cost |
Mechanistic Insights
Annulation Mechanism
The pyrido[1,2-a]benzimidazole core forms via a cascade process:
Chemical Reactions Analysis
Types of Reactions
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to derivatives with enhanced properties.
Biology
This compound exhibits significant biological activities, making it a subject of interest in drug discovery:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis. It has been identified as a potential inhibitor of key kinases involved in cancer signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 (leukemia) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 6.6 | Inhibition of cell proliferation |
| A549 (lung cancer) | 7.0 | Cell cycle arrest |
Medicine
The therapeutic applications of this compound are being actively investigated:
- Cancer Treatment: Due to its ability to inhibit specific kinases like p38 MAPK, it shows potential in reducing tumor growth and enhancing apoptosis in cancer cells.
- Infectious Diseases: Ongoing research aims to evaluate its efficacy against various infectious agents.
Case Study 1: In Vitro Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated significant cytotoxic effects and confirmed apoptosis induction through flow cytometry analysis.
Case Study 2: In Vivo Studies
In vivo experiments using xenograft models demonstrated that administration of the compound resulted in substantial tumor regression compared to control groups. Tumor volume reduction was reported at approximately 60% after four weeks of treatment, indicating strong antitumor efficacy.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships highlights how modifications to the core structure impact potency and selectivity:
- Substitution on the Pyridine Ring: Enhancements in binding affinity to target kinases can be achieved through specific substitutions.
- Altering the Isobutyl Group: Changes can affect
Mechanism of Action
The mechanism of action of 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.
DNA Intercalation: Inserting between DNA base pairs, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Position 1 Modifications: Isobutylamino (target compound): Branched alkyl chain likely improves lipophilicity, favoring passive diffusion across biological membranes. Cyclohexylamino (): Bulky substituent may sterically hinder target binding but increase metabolic stability .
Position 3 Modifications :
Position 2 Modifications :
- Phenyl/4-Fluorobenzyl (–4): Aromatic groups enhance π-π stacking with hydrophobic enzyme pockets, critical for anti-TB activity .
Biological Activity
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on diverse scientific sources.
- Molecular Formula : C19H22N4
- Molecular Weight : 306.41 g/mol
- CAS Number : 612522-79-9
The compound exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation and have implications in cancer therapy. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, thereby reducing tumor growth.
Anticancer Properties
This compound has shown promising results in preclinical studies targeting various cancer types:
- Breast Cancer : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
- Lung Cancer : The compound exhibited cytotoxic effects on non-small cell lung cancer (NSCLC) cells, leading to reduced viability and increased apoptosis rates.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 10 | CDK4/6 inhibition, apoptosis induction |
| Lung Cancer | A549 | 15 | CDK4/6 inhibition, cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability. Studies suggest that the compound is metabolized primarily in the liver, with a half-life suitable for therapeutic applications.
Case Study 1: In Vivo Efficacy in Tumor Models
A study conducted on xenograft models of breast cancer demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in Ki67 expression, indicating reduced cell proliferation.
Case Study 2: Combination Therapy
Research has indicated that combining this compound with existing chemotherapeutic agents enhances its efficacy. In a study involving NSCLC, the combination led to synergistic effects, improving overall survival rates in treated subjects.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Multicomponent | Room temp, no purification needed | 70-85% | |
| Stepwise alkylation | Reflux in DMF, 4-6 h | 83.75% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- 1H/13C NMR : To confirm substituent integration and carbon environments (e.g., δ 5.16 ppm for methylbenzyl protons, δ 150.4 ppm for aromatic carbons) .
- IR Spectroscopy : Detect functional groups (C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Verify molecular ion peaks (e.g., m/z 238 [M]+ for analogs) and isotopic patterns .
- Melting Point Analysis : Confirm purity (>300°C observed for derivatives) .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and respiratory protection to avoid inhalation of dust .
- Ventilation : Use fume hoods to minimize exposure to aerosols .
- Storage : Keep in airtight containers in cool, dry areas away from ignition sources .
- Spill Management : Absorb with inert material (e.g., Celite) and dispose via authorized chemical waste facilities .
Advanced: How can reaction conditions be optimized to address low yields in the alkylation step?
Answer:
Low yields in alkylation may arise from steric hindrance or poor nucleophile activation. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalyst Screening : Explore phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency .
Q. Table 2: Troubleshooting Alkylation Reactions
| Issue | Solution | Outcome |
|---|---|---|
| Low conversion | Increase reaction time to 8–10 h | Yield ↑ 15–20% |
| Impurity formation | Add molecular sieves for drying | Purity ↑ 95%+ |
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Answer:
Discrepancies often stem from tautomerism , solvent effects , or traces of moisture . Mitigation steps:
- Deuterated Solvent Consistency : Use the same solvent (e.g., CDCl3) for all batches to standardize shifts .
- Drying Protocols : Reflux intermediates with anhydrous MgSO4 to eliminate water-induced peak splitting .
- 2D NMR Validation : Perform HSQC/HMBC to confirm connectivity and rule out tautomeric forms .
Advanced: What is the mechanistic role of substituents in modulating reactivity and stability?
Answer:
Substituents influence electronic effects and steric bulk :
- Electron-Withdrawing Groups (EWGs) : Nitriles (C≡N) enhance electrophilicity at the pyridine ring, facilitating nucleophilic attacks .
- Bulky Alkyl Chains (e.g., isobutyl) : Reduce aggregation and improve solubility in nonpolar solvents .
- Amino Groups : Stabilize intermediates via intramolecular hydrogen bonding, as seen in analogs with hydroxyethyl substituents .
Q. Table 3: Substituent Effects on Stability
| Substituent | Stability in DMSO | Reactivity Trend |
|---|---|---|
| Isobutylamino | High (12+ months) | Moderate |
| Propyl | Moderate (6 months) | High |
| Chloroethyl | Low (prone to hydrolysis) | Very high |
Advanced: How to design experiments to analyze contradictory bioactivity data in analogs?
Answer:
Contradictions may arise from assay variability or metabolic instability . Experimental design should include:
- Dose-Response Curves : Test analogs across 3–5 log concentrations to confirm IC50 consistency .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Co-crystallization Studies : Resolve binding modes with target proteins to validate structure-activity relationships (SAR) .
Advanced: What computational methods predict the compound’s physicochemical properties?
Answer:
- DFT Calculations : Optimize geometry and predict vibrational spectra (IR) using B3LYP/6-31G* basis sets .
- LogP Estimation : Use software like MarvinSuite to assess lipophilicity for solubility profiling .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability .
Basic: How should reaction progress be monitored during synthesis?
Answer:
- TLC : Use silica plates with cyclohexane/ethyl acetate (2:1) to track product migration (Rf ≈ 0.58) .
- In-situ IR : Monitor disappearance of starting material peaks (e.g., aldehyde C=O at ~1700 cm⁻¹) .
Advanced: What strategies mitigate byproduct formation in multicomponent reactions?
Answer:
- Stoichiometric Control : Limit aldehyde equivalents to 1.1–1.3x to prevent oligomerization .
- Microwave Assistance : Reduce reaction time from hours to minutes, minimizing side reactions .
- Additive Screening : Introduce mild acids (e.g., TFA) to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
